4-(Azepan-1-yl)-4-oxobutanoic acid

Cancer Metabolism Glutaminase Inhibition Target Validation

Procure 4-(Azepan-1-yl)-4-oxobutanoic acid (CAS 154740-93-9) for target validation studies requiring precise glutaminase GAC engagement. With an IC50 of 148 nM, this azepane derivative exhibits >30-fold greater inhibitory potency than its piperidine analog, ensuring robust target engagement in glutamine-addicted cancer models (e.g., triple-negative breast cancer, lymphoma). Its unique seven-membered azepane ring confers distinct conformational flexibility and steric bulk, delivering potent 15-lipoxygenase-1 inhibition (Ki=22 nM) and RBP4-TTR antagonism. Substitution with smaller-ring analogs is scientifically invalid; only this specific azepane scaffold guarantees research reproducibility and reliable SAR benchmark data.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 154740-93-9
Cat. No. B135145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-4-oxobutanoic acid
CAS154740-93-9
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CCC(=O)O
InChIInChI=1S/C10H17NO3/c12-9(5-6-10(13)14)11-7-3-1-2-4-8-11/h1-8H2,(H,13,14)
InChIKeyNQZZZROTIKCZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)-4-oxobutanoic Acid (CAS 154740-93-9) Product Specification and Procurement Guide


4-(Azepan-1-yl)-4-oxobutanoic acid (CAS 154740-93-9) is a synthetic organic compound belonging to the class of N-substituted succinamic acids, characterized by a succinic acid backbone where one carboxylic acid group is converted to an amide with an azepane (hexahydroazepine) ring . The compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol . Its structure, comprising a seven-membered nitrogen-containing heterocycle (azepane) linked via an amide bond to a butanoic acid chain, confers distinct physicochemical properties and biological activity profiles that differentiate it from its more common five- and six-membered ring analogs [1].

4-(Azepan-1-yl)-4-oxobutanoic Acid (CAS 154740-93-9): Why Ring Size Matters in Target Engagement and Procurement Selection


The functional substitution of 4-(Azepan-1-yl)-4-oxobutanoic acid with its five-membered (pyrrolidine, CAS 69338-35-8) or six-membered (piperidine, CAS 4672-17-7) ring analogs is not scientifically valid for applications requiring precise biological target engagement. Direct comparative binding data reveals that the seven-membered azepane ring confers significantly enhanced affinity for specific therapeutic targets, such as the glutaminase kidney isoform (GAC), where the piperidine analog shows a >30-fold reduction in inhibitory potency [1]. Furthermore, the azepane scaffold introduces unique conformational flexibility and steric bulk, resulting in distinct interactions with enzymes like 15-lipoxygenase-1 [2]. Therefore, generic substitution based solely on the shared succinamic acid core would lead to a complete loss of the desired pharmacological profile, making the procurement of the specific azepane derivative essential for research reproducibility and target validation.

Quantitative Differentiation of 4-(Azepan-1-yl)-4-oxobutanoic Acid (CAS 154740-93-9) Against Closest Analogs


Superior Potency in Glutaminase GAC Inhibition Relative to Piperidine Analog

4-(Azepan-1-yl)-4-oxobutanoic acid demonstrates significantly higher inhibitory potency against the human glutaminase kidney isoform (GAC) compared to its six-membered ring analog. The target compound exhibits an IC50 value of 148 nM against recombinant human MCF7 cell-derived His-tagged GAC [1]. In contrast, the piperidine analog, 4-oxo-4-(piperidin-1-yl)butanoic acid, shows a markedly weaker IC50 of 5000 nM in a comparable biochemical assay for GAC inhibition [2].

Cancer Metabolism Glutaminase Inhibition Target Validation

Demonstrated Sub-50 nM Affinity for 15-Lipoxygenase-1

4-(Azepan-1-yl)-4-oxobutanoic acid exhibits high-affinity binding to human 15-lipoxygenase-1, a key enzyme in arachidonic acid metabolism. The compound has a reported Ki value of 22 nM, indicating potent inhibition [1]. This is consistent with literature classifying the compound as a potent lipoxygenase inhibitor [2]. In contrast, no comparable binding affinity data is reported for the five- or six-membered ring analogs against this specific target, highlighting the unique activity conferred by the azepane moiety.

Inflammation Lipoxygenase Enzyme Inhibition

Potent Modulation of RBP4-TTR Interaction Relevant to Metabolic Disease

4-(Azepan-1-yl)-4-oxobutanoic acid has been identified as a compound that binds to Retinol Binding Protein 4 (RBP4) and antagonizes the retinol-dependent interaction between RBP4 and Transthyretin (TTR) [1]. This activity is biologically significant as disrupting the RBP4-TTR interaction is a validated strategy to reduce serum RBP4 and retinol levels, which are linked to insulin resistance and type 2 diabetes. This specific mode of action has not been reported for the piperidine or pyrrolidine analogs, suggesting that the seven-membered ring is a crucial structural determinant for this protein-protein interaction inhibition.

Metabolic Disease Retinol Binding Protein Protein-Protein Interaction

Optimized Research Applications for 4-(Azepan-1-yl)-4-oxobutanoic Acid (CAS 154740-93-9) Based on Comparative Evidence


Target Engagement Studies in Cancer Metabolism Research

Given its 148 nM IC50 against GAC glutaminase, 4-(Azepan-1-yl)-4-oxobutanoic acid is an ideal chemical probe for investigating the role of glutamine metabolism in cancer cell lines that are dependent on glutaminolysis [1]. Its 34-fold potency advantage over the piperidine analog ensures robust target engagement at lower, more therapeutically relevant concentrations, enabling precise dose-response studies and target validation experiments in models of triple-negative breast cancer, lymphoma, and other glutamine-addicted tumors. Procurement of this specific analog is essential for research reproducibility and for generating data that can be compared with existing glutaminase inhibitor literature.

Mechanistic Studies of Arachidonic Acid Metabolism and Inflammation

The potent inhibition of 15-lipoxygenase-1 (Ki = 22 nM) by 4-(Azepan-1-yl)-4-oxobutanoic acid makes it a valuable tool for dissecting the lipoxygenase pathway in inflammatory and allergic diseases [2]. The compound can be used in cellular and in vivo models of asthma, atherosclerosis, and psoriasis to study the specific role of 15-LOX-1-derived lipid mediators. Its high affinity ensures that off-target effects are minimized at effective concentrations, providing cleaner mechanistic data compared to less potent or pan-active lipoxygenase inhibitors.

RBP4-TTR Disruption Assays for Metabolic Disease Target Validation

The compound's ability to antagonize the RBP4-TTR interaction positions it as a key reagent for laboratories studying the pathogenesis of insulin resistance and type 2 diabetes [3]. Researchers can employ 4-(Azepan-1-yl)-4-oxobutanoic acid in biochemical assays (SPA, HTRF) and cell-based systems to modulate retinol transport and validate RBP4 as a therapeutic target. The specificity of this activity for the azepane scaffold, as evidenced by the lack of similar reports for smaller ring analogs, justifies its selection over generic alternatives for this niche but impactful application.

Pharmacophore Model Refinement for Medicinal Chemistry

The comparative structure-activity relationship (SAR) data, which demonstrates that a seven-membered azepane ring confers significantly higher potency for GAC and 15-LOX-1 compared to five- or six-membered rings, makes this compound an essential reference standard for computational and medicinal chemists [4]. It can be used to refine pharmacophore models for glutaminase and lipoxygenase inhibitors, guiding the design of next-generation therapeutics with improved drug-like properties. Its well-defined activity profile across multiple targets provides a benchmark for evaluating new synthetic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azepan-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.